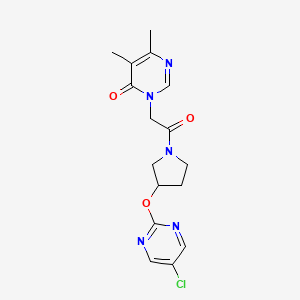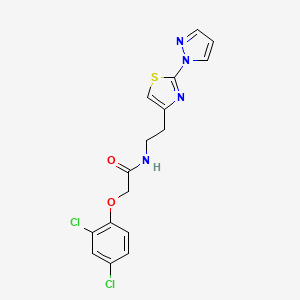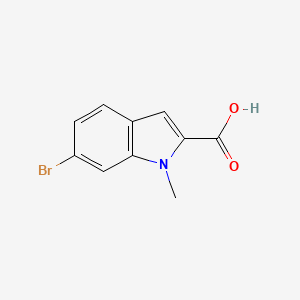![molecular formula C23H21N3O3 B2434197 2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide CAS No. 1796910-40-1](/img/structure/B2434197.png)
2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide is a complex organic compound with a unique structure that includes a naphthalene ring, an azetidinone ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation reaction between naphthylacetonitrile isomers and anthracene aldehyde, producing highly twisted AIEgens . The reaction conditions often include the use of acidic solvents like CHCl3 and CH3OH, or CH2Cl2 for crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This would include the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or methanol (CH3OH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a compound with additional carbonyl groups, while reduction could yield a more saturated molecule.
Applications De Recherche Scientifique
2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action for 2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in intramolecular charge transfer (ICT), which can influence its reactivity and interactions with other molecules . This property is particularly important in its applications in fluorescence and electroluminescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-carbamoyl-1-(2-naphthalen-1-yl-2-oxo-ethyl)-pyridinium, bromide
- Naphthalene-substituted 2,3,4,5-tetraphenylsiloles
- Di(naphthalen-2-yl)-1,2-diphenylethene-based conjugated polymers
Uniqueness
2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide is unique due to its combination of a naphthalene ring, an azetidinone ring, and a phenyl group. This structure provides it with distinct properties, such as strong solid-state fluorescence and the ability to undergo reversible fluorescence switching under mechanical stimuli .
Propriétés
IUPAC Name |
2-naphthalen-1-yl-N-[2-oxo-2-[(2-oxo-1-phenylazetidin-3-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-21(13-17-9-6-8-16-7-4-5-12-19(16)17)24-14-22(28)25-20-15-26(23(20)29)18-10-2-1-3-11-18/h1-12,20H,13-15H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBJOQVWZRZJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B2434114.png)


![2-(4-chlorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide](/img/structure/B2434120.png)



![4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2434124.png)



![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)
![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2434133.png)

